An In-depth Technical Guide to the Physical and Chemical Properties of 1-Naphthalenamine, 2,4-dinitro-
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Naphthalenamine, 2,4-dinitro-
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthalenamine, 2,4-dinitro- is a substituted nitroaromatic compound belonging to the class of naphthalenamines. Its structure, characterized by a naphthalene ring system bearing an amino group and two nitro groups, imparts a unique combination of physical and chemical properties. This technical guide provides a comprehensive overview of these properties, complete with experimental protocols and data presented for clarity and comparison. The information herein is intended to support research and development activities, particularly in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Physical Properties
The physical characteristics of 1-Naphthalenamine, 2,4-dinitro- are summarized in the table below. These properties are crucial for its handling, purification, and formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇N₃O₄ | [1] |
| Molecular Weight | 233.18 g/mol | [1] |
| Appearance | Yellow to orange solid | [1] |
| Melting Point | 130-133 °C | [1] |
| Solubility | Insoluble in water | [1] |
| Predicted pKa | -4.43 ± 0.10 | [1] |
Chemical Properties
The chemical behavior of 1-Naphthalenamine, 2,4-dinitro- is largely dictated by the interplay of its electron-donating amino group and the strongly electron-withdrawing nitro groups on the aromatic naphthalene core.
Reactivity
The presence of two nitro groups significantly influences the electron density of the naphthalene ring, making it susceptible to certain types of reactions. The primary amino group, on the other hand, can undergo a variety of chemical transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is activated towards nucleophilic attack. However, the electron-donating amino group can have a deactivating effect, making direct substitution reactions complex.
-
Reduction of Nitro Groups: The nitro groups can be readily reduced to amino groups, providing a pathway to synthesize various diaminonaphthalenes, which are valuable intermediates in the synthesis of dyes and polymers.
-
Diazotization of the Amino Group: The primary amino group can be converted to a diazonium salt, which can then be used in a variety of coupling reactions to form azo dyes.
-
Oxidation: The amino group is susceptible to oxidation, which can potentially be converted to a nitro group under strong oxidizing conditions.
Spectroscopic Properties
The spectroscopic data for 1-Naphthalenamine, 2,4-dinitro- provides valuable information for its identification and structural elucidation.
| Spectroscopic Technique | Characteristic Features | Reference |
| FT-IR (cm⁻¹) | ~3400 (N-H stretch), ~1525 (asymmetric NO₂ stretch), ~1349 (symmetric NO₂ stretch), 3100-3000 (aromatic C-H stretch), 1600-1450 (aromatic C=C stretch) | [1] |
| ¹H NMR (in DMSO-d₆, δ ppm) | 8.7 (s, 2H, NH₂), 8.2-7.5 (m, 6H, aromatic) | [1] |
| ¹³C NMR | Carbons attached to nitro groups are significantly deshielded (appear at higher ppm values). | [1] |
| UV-Vis | Absorption bands corresponding to π→π* and n→π* transitions, influenced by the donor-acceptor nature of the substituents. | [1] |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 233. Characteristic fragmentation includes the loss of nitro groups (-NO₂). | [1] |
Experimental Protocols
Synthesis of 1-Naphthalenamine, 2,4-dinitro- (Representative Method)
A representative method for the synthesis of a dinitroaniline, which can be adapted for 1-Naphthalenamine, 2,4-dinitro-, involves the reaction of a corresponding chloro-dinitronaphthalene with ammonia.
Procedure:
-
In a stainless-steel autoclave equipped with a stirrer, introduce a three-fold stoichiometric excess of 15-40% aqueous ammonia.
-
Heat the ammonia solution to 60-90 °C.
-
Introduce the molten 1-chloro-2,4-dinitronaphthalene into the heated ammonia solution.
-
Maintain the temperature and stir for a sufficient time to complete the reaction.
-
After the reaction is complete, cool the mixture and release the pressure, absorbing the excess ammonia in water.
-
Filter the precipitated product, wash with water until neutral, and dry to obtain 1-Naphthalenamine, 2,4-dinitro-.[2]
Determination of Melting Point
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting point.
Determination of Solubility
Procedure:
-
To a small test tube, add approximately 10-20 mg of the solid sample.
-
Add 1 mL of the solvent to be tested (e.g., water, ethanol, acetone).
-
Vigorously shake the test tube for 1-2 minutes.
-
Observe whether the solid dissolves completely, partially, or not at all.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The ¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., ethanol, acetonitrile).
-
The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm, using the pure solvent as a reference.
Mass Spectrometry (MS):
-
A small amount of the sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.
-
The sample is ionized, commonly by electron ionization (EI).
-
The mass-to-charge ratio of the resulting ions is measured to obtain the mass spectrum.[3]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of 1-Naphthalenamine, 2,4-dinitro-.
Caption: Influence of functional groups on the chemical reactivity of 1-Naphthalenamine, 2,4-dinitro-.
